N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(3-methylphenoxy)acetamide
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Overview
Description
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(3-methylphenoxy)acetamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a combination of azepane, chlorophenyl, and methylphenoxy groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(3-methylphenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the azepane ring: This can be achieved through the cyclization of a suitable linear precursor under acidic or basic conditions.
Introduction of the chlorophenyl group: This step involves the substitution reaction of the azepane derivative with a chlorophenyl halide in the presence of a base.
Attachment of the methylphenoxy group: This can be done through an etherification reaction using a methylphenol derivative and a suitable leaving group.
Formation of the acetamide linkage: The final step involves the reaction of the intermediate with an acylating agent, such as acetic anhydride or acetyl chloride, to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing waste. This can include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the chlorine atom.
Scientific Research Applications
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(3-methylphenoxy)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of specific enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(azepan-1-yl)-2-(2-bromophenyl)ethyl]-2-(3-methylphenoxy)acetamide
- N-[2-(azepan-1-yl)-2-(2-fluorophenyl)ethyl]-2-(3-methylphenoxy)acetamide
- N-[2-(azepan-1-yl)-2-(2-iodophenyl)ethyl]-2-(3-methylphenoxy)acetamide
Uniqueness
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(3-methylphenoxy)acetamide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties compared to its brominated, fluorinated, or iodinated analogs
Properties
Molecular Formula |
C23H29ClN2O2 |
---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C23H29ClN2O2/c1-18-9-8-10-19(15-18)28-17-23(27)25-16-22(20-11-4-5-12-21(20)24)26-13-6-2-3-7-14-26/h4-5,8-12,15,22H,2-3,6-7,13-14,16-17H2,1H3,(H,25,27) |
InChI Key |
SVCUUCYRFOYSCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC(C2=CC=CC=C2Cl)N3CCCCCC3 |
Origin of Product |
United States |
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